
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dichlorobenzoyl group, a methoxy group, and a methylindole moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The introduction of the 3,4-dichlorobenzoyl group can be achieved through Friedel-Crafts acylation using 3,4-dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate. Finally, the esterification to form the acetate group can be carried out using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the dichlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxylated derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The dichlorobenzoyl group may enhance binding affinity to certain proteins, while the methoxy and methylindole moieties could contribute to the compound’s overall biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(3,4-dichlorobenzoyl)-2-methylindol-3-yl]acetate: Lacks the methoxy group, which may result in different biological activities.
Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxyindol-3-yl]acetate: Lacks the methyl group on the indole ring, potentially affecting its binding properties.
Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]propanoate: Has a propanoate ester instead of an acetate ester, which could influence its solubility and reactivity.
Uniqueness
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both the methoxy and methyl groups on the indole ring, along with the dichlorobenzoyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c1-11-14(10-19(24)27-3)15-9-13(26-2)5-7-18(15)23(11)20(25)12-4-6-16(21)17(22)8-12/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSSDKYRRHFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
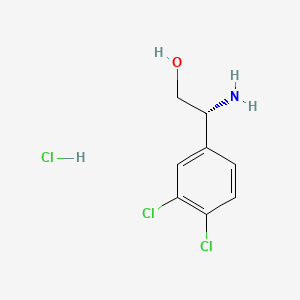
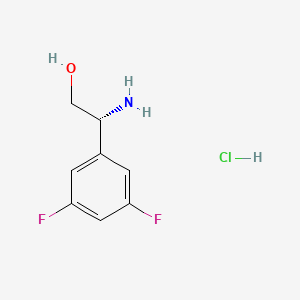
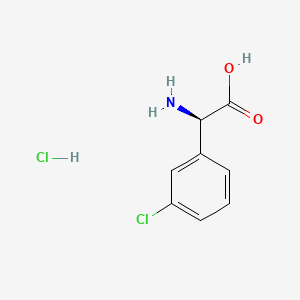
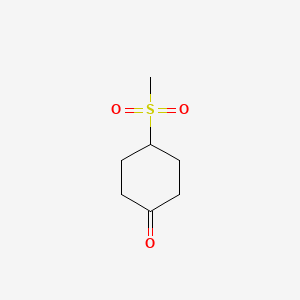
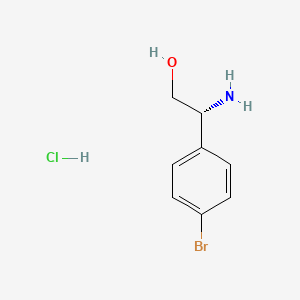
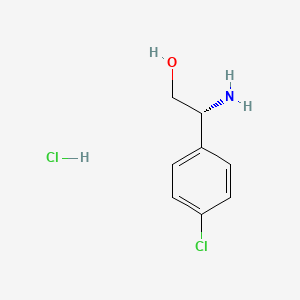
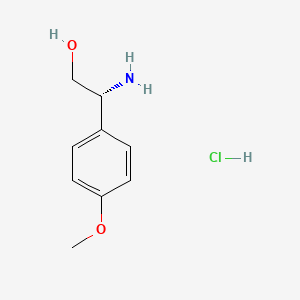
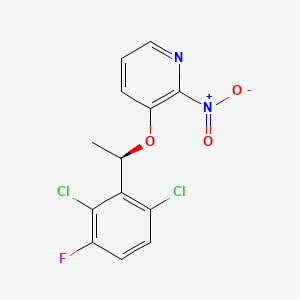

![5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE](/img/structure/B591906.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)



